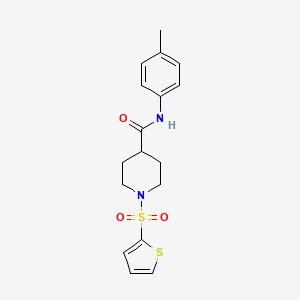![molecular formula C21H23N3O3 B5110210 1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione CAS No. 317814-60-1](/img/structure/B5110210.png)
1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione
説明
1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MMPI or NSC348884 and is a potent inhibitor of the tumor suppressor protein p53. MMPI has been shown to have potential therapeutic applications in cancer treatment and has been studied extensively in recent years.
作用機序
The mechanism of action of MMPI involves the inhibition of the tumor suppressor protein p53. This protein is responsible for regulating cell growth and preventing the formation of cancer cells. MMPI binds to the p53 protein and inhibits its function, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
MMPI has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the viability of cancer cells. MMPI has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using MMPI in lab experiments include its potent inhibitory activity against the p53 protein, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in cancer treatment. The limitations of using MMPI in lab experiments include its complex synthesis process, its potential toxicity, and its lack of specificity for the p53 protein.
将来の方向性
There are several future directions for research on MMPI. One potential area of research is the development of more specific inhibitors of the p53 protein that have fewer toxic effects. Another area of research is the investigation of the potential therapeutic applications of MMPI in combination with other cancer treatments. Additionally, the use of MMPI in the treatment of other diseases, such as neurodegenerative diseases, could also be explored.
合成法
The synthesis of MMPI involves a multi-step process that requires several chemical reactions. The initial step involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 1-(4-methylphenyl)-3-oxobutane-1,5-dione. This intermediate is then reacted with 4-(4-morpholinyl)aniline to form 1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione. The final product is obtained after purification and isolation of the compound.
科学的研究の応用
MMPI has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to induce apoptosis or programmed cell death in cancer cells by inhibiting the function of the p53 protein. MMPI has also been shown to have anti-tumor activity in several types of cancer, including breast, lung, and colon cancer.
特性
IUPAC Name |
1-(4-methylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15-2-6-18(7-3-15)24-20(25)14-19(21(24)26)22-16-4-8-17(9-5-16)23-10-12-27-13-11-23/h2-9,19,22H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVYZWDLOZVVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144463 | |
| Record name | 1-(4-Methylphenyl)-3-[[4-(4-morpholinyl)phenyl]amino]-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317814-60-1 | |
| Record name | 1-(4-Methylphenyl)-3-[[4-(4-morpholinyl)phenyl]amino]-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317814-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylphenyl)-3-[[4-(4-morpholinyl)phenyl]amino]-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(3-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5110127.png)
![2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5110129.png)
![1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110137.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5110144.png)
![2,3-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5110154.png)

![3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5110170.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5110173.png)
![ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate](/img/structure/B5110177.png)
![5-{[(3-chloro-4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5110185.png)

![N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B5110208.png)
![N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B5110218.png)
![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)